Cas no 1567129-37-6 (2,2,2-trifluoroethyl N-(carbamoylmethoxy)carbamate)

2,2,2-trifluoroethyl N-(carbamoylmethoxy)carbamate is a versatile organic compound with a unique trifluoroethyl group. It demonstrates high thermal stability and excellent solubility in various organic solvents. The carbamoyl and methoxy moieties provide functional groups that facilitate chemical transformations. This compound is well-suited for applications in the synthesis of pharmaceuticals and agrochemicals.
2,2,2-trifluoroethyl N-(carbamoylmethoxy)carbamate structure
1567129-37-6 structure
Product name:2,2,2-trifluoroethyl N-(carbamoylmethoxy)carbamate
CAS No:1567129-37-6
MF:C5H7F3N2O4
MW:216.115291833878
CID:5844436
PubChem ID:112674435

2,2,2-trifluoroethyl N-(carbamoylmethoxy)carbamate Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-trifluoroethyl N-(carbamoylmethoxy)carbamate
    • 1567129-37-6
    • EN300-4372104
    • Z1625163263
    • Inchi: 1S/C5H7F3N2O4/c6-5(7,8)2-13-4(12)10-14-1-3(9)11/h1-2H2,(H2,9,11)(H,10,12)
    • InChI Key: WOLJGPSFMKHPMN-UHFFFAOYSA-N
    • SMILES: FC(COC(NOCC(N)=O)=O)(F)F

Computed Properties

  • Exact Mass: 216.03579120g/mol
  • Monoisotopic Mass: 216.03579120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 90.6Ų

2,2,2-trifluoroethyl N-(carbamoylmethoxy)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-4372104-0.25g
2,2,2-trifluoroethyl N-(carbamoylmethoxy)carbamate
1567129-37-6 95.0%
0.25g
$509.0 2025-03-15
Enamine
EN300-4372104-0.1g
2,2,2-trifluoroethyl N-(carbamoylmethoxy)carbamate
1567129-37-6 95.0%
0.1g
$355.0 2025-03-15
1PlusChem
1P028BGI-100mg
2,2,2-trifluoroethylN-(carbamoylmethoxy)carbamate
1567129-37-6 95%
100mg
$501.00 2023-12-20
1PlusChem
1P028BGI-250mg
2,2,2-trifluoroethylN-(carbamoylmethoxy)carbamate
1567129-37-6 95%
250mg
$691.00 2023-12-20
Enamine
EN300-4372104-2.5g
2,2,2-trifluoroethyl N-(carbamoylmethoxy)carbamate
1567129-37-6 95.0%
2.5g
$2014.0 2025-03-15
Enamine
EN300-4372104-5.0g
2,2,2-trifluoroethyl N-(carbamoylmethoxy)carbamate
1567129-37-6 95.0%
5.0g
$2981.0 2025-03-15
Enamine
EN300-4372104-0.05g
2,2,2-trifluoroethyl N-(carbamoylmethoxy)carbamate
1567129-37-6 95.0%
0.05g
$238.0 2025-03-15
1PlusChem
1P028BGI-10g
2,2,2-trifluoroethylN-(carbamoylmethoxy)carbamate
1567129-37-6 95%
10g
$5527.00 2023-12-20
1PlusChem
1P028BGI-2.5g
2,2,2-trifluoroethylN-(carbamoylmethoxy)carbamate
1567129-37-6 95%
2.5g
$2552.00 2023-12-20
1PlusChem
1P028BGI-50mg
2,2,2-trifluoroethylN-(carbamoylmethoxy)carbamate
1567129-37-6 95%
50mg
$346.00 2023-12-20

Additional information on 2,2,2-trifluoroethyl N-(carbamoylmethoxy)carbamate

Introduction to 2,2,2-trifluoroethyl N-(carbamoylmethoxy)carbamate (CAS No. 1567129-37-6)

2,2,2-trifluoroethyl N-(carbamoylmethoxy)carbamate, identified by the Chemical Abstracts Service Number (CAS No.) 1567129-37-6, is a fluorinated carbamate derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of fluorine atoms, which are well-known for their ability to modulate the bioactivity and metabolic stability of organic molecules. The structural motif of this compound, featuring a trifluoroethyl group and a carbamoylmethoxy substituent, positions it as a promising candidate for further exploration in drug discovery and synthetic chemistry.

The significance of fluorinated compounds in modern medicine cannot be overstated. Fluorine atoms, when incorporated into molecular structures, can influence various pharmacokinetic properties such as lipophilicity, metabolic half-life, and binding affinity to biological targets. In particular, the trifluoroethyl group is frequently employed in medicinal chemistry due to its ability to enhance the metabolic stability of drug candidates against enzymatic degradation. This property is particularly valuable in the development of long-acting pharmaceuticals where prolonged circulation time can improve therapeutic efficacy.

The N-(carbamoylmethoxy)carbamate moiety in this compound adds another layer of complexity and potential functionality. The carbamate group is a well-established pharmacophore found in numerous therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants. The methoxy substituent further modifies the electronic and steric environment around the carbamate moiety, potentially influencing its reactivity and interaction with biological targets. Together, these structural elements make 2,2,2-trifluoroethyl N-(carbamoylmethoxy)carbamate a versatile scaffold for medicinal chemists seeking to develop novel bioactive molecules.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of fluorinated compounds with greater accuracy. These tools have been instrumental in identifying promising candidates for further experimental validation. In particular, virtual screening techniques have been used to assess the potential binding affinity of 2,2,2-trifluoroethyl N-(carbamoylmethoxy)carbamate to various protein targets relevant to human health. Preliminary simulations suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways.

The synthesis of fluorinated carbamates presents unique challenges due to the sensitivity of fluorine-containing intermediates. However, recent innovations in synthetic methodologies have made it possible to construct complex fluorinated molecules with high efficiency and yield. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce trifluoroethyl groups into organic frameworks with remarkable precision. These advances have opened new avenues for the development of structurally diverse carbamate derivatives like 2,2,2-trifluoroethyl N-(carbamoylmethoxy)carbamate.

In addition to its potential as a drug candidate, 2,2,2-trifluoroethyl N-(carbamoylmethoxy)carbamate may find applications in materials science and agrochemicals. Fluorinated compounds are widely used in the production of advanced materials due to their unique electronic properties and chemical stability. Furthermore, their incorporation into agrochemical formulations can enhance the efficacy and environmental compatibility of pesticides and herbicides.

The pharmacological profile of 2,2,2-trifluoroethyl N-(carbamoylmethoxy)carbamate is still under investigation; however, initial studies suggest that it may possess anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate the activity of enzymes such as cyclooxygenase (COX), which are central mediators of inflammation. Additionally, its structural similarity to known therapeutic agents may facilitate further derivatization into more potent derivatives.

Future research directions for this compound include exploring its interactions with biological targets at the molecular level using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies will provide critical insights into its mechanism of action and guide the design of next-generation analogs with improved pharmacological properties.

The development of novel pharmaceuticals relies heavily on the availability of high-quality starting materials and intermediates. CAS No. 1567129-37-6 represents a valuable building block for synthetic chemists working on fluorinated carbamates. Its unique structural features offer opportunities for innovation across multiple disciplines within chemical biology and medicinal chemistry.

In conclusion, 1567129-37-6 is a fascinating compound that exemplifies the growing importance of fluorinated derivatives in modern drug discovery. Its potential applications span pharmaceuticals, materials science, and agrochemicals; making it a subject of considerable interest among researchers worldwide.

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